3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731333
InChI: InChI=1S/C8H9ClN2O3/c1-5(2-7(13)14)11-6(4-12)3-10-8(11)9/h3-5H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid

CAS No.:

Cat. No.: VC17731333

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid -

Specification

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
IUPAC Name 3-(2-chloro-5-formylimidazol-1-yl)butanoic acid
Standard InChI InChI=1S/C8H9ClN2O3/c1-5(2-7(13)14)11-6(4-12)3-10-8(11)9/h3-5H,2H2,1H3,(H,13,14)
Standard InChI Key ZUILOIHCCZWRIE-UHFFFAOYSA-N
Canonical SMILES CC(CC(=O)O)N1C(=CN=C1Cl)C=O

Introduction

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is a complex organic compound with a molecular formula of C8H9ClN2O3 and a molecular weight of approximately 216.62 g/mol . This compound features a butanoic acid backbone linked to an imidazole ring, which is substituted with both a chloro group and a formyl group. The presence of these functional groups, particularly the imidazole moiety, is significant due to its prevalence in biologically active molecules, including pharmaceuticals and natural products.

Synthesis and Applications

Several synthetic routes can be employed to produce 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid, allowing for efficient synthesis while maintaining control over stereochemistry and functional group placement. This compound serves as a versatile intermediate in organic synthesis and has potential applications in medicinal chemistry. It can be used as a precursor for synthesizing bioactive molecules, with derivatives potentially serving as leads for drug development targeting various diseases.

Biological Activity and Research Findings

The biological activity of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is of significant interest due to its structural features. Interaction studies involving this compound focus on its binding affinity to biological targets, employing techniques such as biochemical assays and molecular modeling. These studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid, which can provide insights into its uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-(1H-Imidazol-1-YL)butanoic acidContains an imidazole ring without chloro/formyl groupsLacks halogen substituents
4-(4-Methoxyphenyl)butyric acidAromatic substitution instead of imidazoleDifferent pharmacological profile due to aromaticity
3-(2-Methylimidazol-1-YL)butanoic acidMethyl substitution on imidazoleVariation in sterics and potential biological activity
3-(2-Chloroimidazolium)butanoic acidImidazolium salt formDifferent charge state affecting solubility and reactivity

The unique combination of chloro and formyl groups on the imidazole ring in 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid may confer distinct chemical reactivity and biological properties compared to these similar compounds, enhancing its potential utility in drug discovery and development.

Safety and Handling

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is classified as a toxic substance (Class 6.1) and requires appropriate handling precautions. The safety data sheet includes hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include wearing protective clothing, avoiding inhalation, and ensuring proper ventilation during handling.

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